

Part 1: Chemical Architecture & Strategic Significance

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Compound of Interest

Compound Name: *2-(Aminomethyl)-2,4-dimethylpentanoic acid*

Cat. No.: *B13159908*

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1.1 The

-Amino Acid Paradigm (2S)-2-(aminomethyl)-4-methylpentanoic acid represents a critical departure from canonical

-amino acid chemistry. While standard Leucine presents the amine on the

-carbon, this structure inserts a methylene bridge between the amine and the chiral center, classifying it as a

-amino acid.

Unlike its

-counterparts (where the side chain sits on the

-carbon, e.g., the classic Arndt-Eistert homologues),

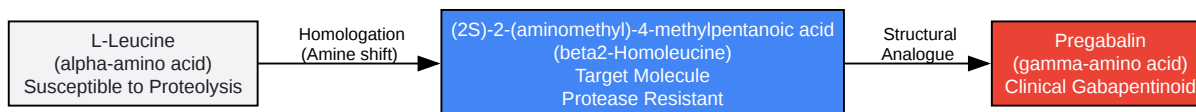
-amino acids place the side chain (isobutyl) on the

-carbon relative to the carboxylate. This subtle architectural shift imparts unique properties:

- **Proteolytic Resistance:** The non-natural backbone renders the molecule invisible to standard proteases and peptidases, a vital trait for peptidomimetic drug design.
- **Foldamer Propensity:** In peptide oligomers,
 - residues promote the formation of specific secondary structures, notably the 12/10-helix, which differs topologically from the
 - helix and
 - peptide helices.
- **Gabapentinoid Pharmacophore:** Structurally, it mimics the
 - aminobutyric acid (GABA) conformation found in gabapentinoids, acting as a conformationally constrained ligand for the
 - subunit of voltage-gated calcium channels.

1.2 Structural Homology The following diagram elucidates the structural relationship between the natural substrate (Leucine), the target

-isomer, and the pharmaceutical analog Pregabalin.



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Figure 1: Structural evolution from natural amino acids to pharmacological scaffolds.

Part 2: Synthetic Methodology

Synthesis of

-amino acids is synthetically more demanding than

-isomers because the

-proton is acidic and prone to racemization, and the steric hindrance at the

-position complicates substitution.

2.1 The Chiral Isoxazolidinone Route For high enantiomeric purity (>99% ee) and scalability, I recommend the Isoxazolidinone Method (adapted from Vasella/Seebach protocols). This route avoids the harsh conditions of alkylation that can lead to racemization.

Mechanism:

- Michael Addition: A chiral hydroxylamine (derived from -methylbenzylamine) undergoes diastereoselective conjugate addition to an -methylene ester.
- Cyclization: The intermediate spontaneously cyclizes to form a 5-membered isoxazolidinone ring, locking the stereochemistry.
- Hydrogenolysis: Reductive cleavage of the N-O bond yields the -amino acid.

2.2 Experimental Protocol

Step 1: Precursor Synthesis (Methyl 2-methylene-4-methylpentanoate)

- Reagents: Methyl 4-methylpentanoate, Paraformaldehyde, Diisopropylammonium trifluoroacetate.
- Procedure: Perform a Mannich-type reaction to install the exocyclic double bond at the -position.
- Yield Target: >80%.

Step 2: Chiral Michael Addition & Cyclization

- Reagents:

-Benzyl-hydroxylamine (chiral auxiliary),

(Lewis Acid catalyst).

- Conditions: Anhydrous

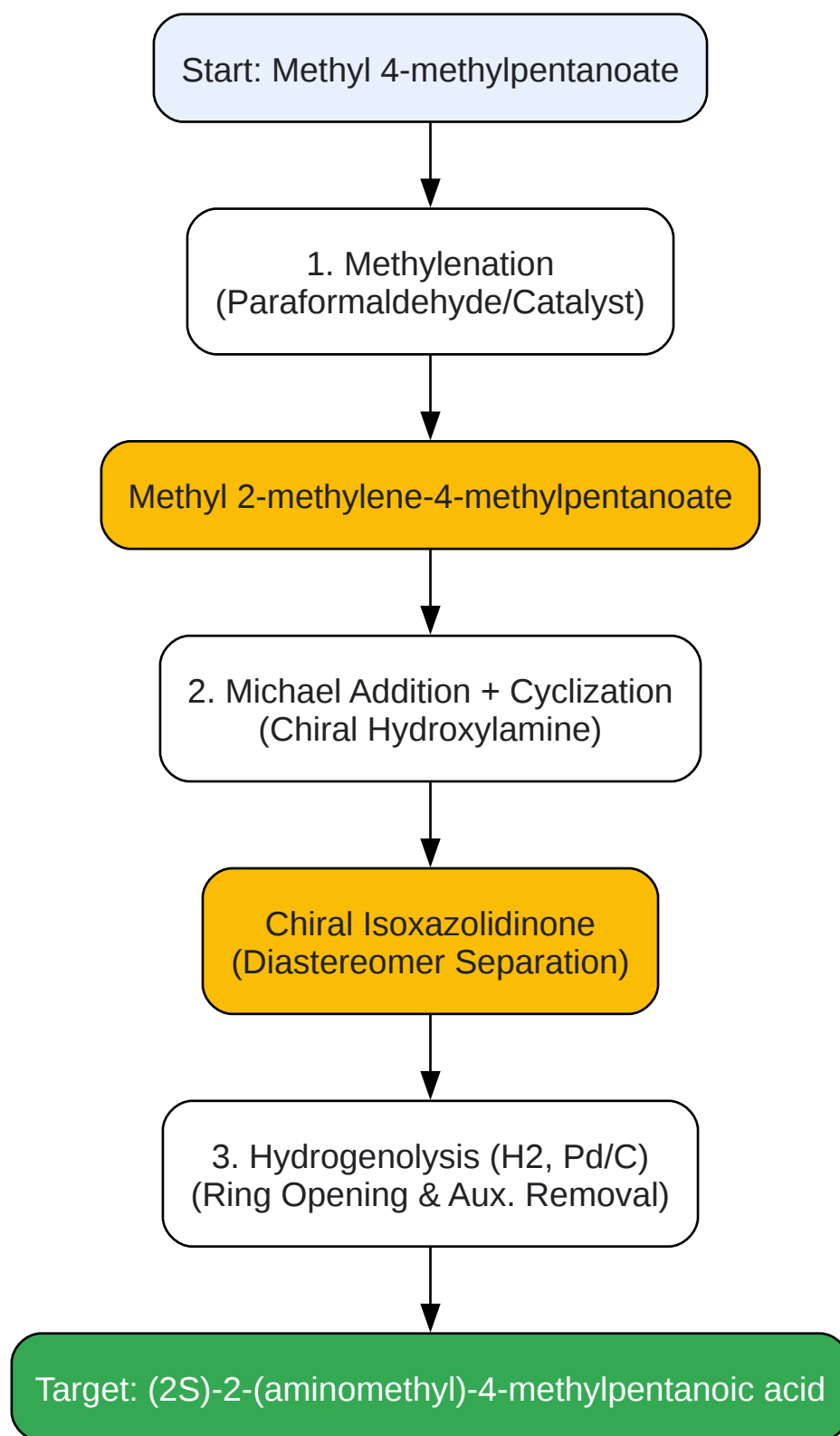
, -20°C to RT, 24h.
- Process: The hydroxylamine attacks the Michael acceptor. The resulting enolate attacks the nitrogen (or oxygen, followed by rearrangement) to close the ring.
- Purification: Silica gel chromatography is critical here to separate the diastereomers (usually 4:1). Isolate the major diastereomer corresponding to the (S)-configuration.

Step 3: Hydrogenolytic Ring Opening (The Deprotection)

- Reagents:

(50 psi),

(Pearlman's Catalyst), MeOH/AcOH.
- Procedure:
 - Dissolve the pure isoxazolidinone in methanol with 5% acetic acid.
 - Add catalyst (10 wt%).
 - Hydrogenate for 12 hours. The N-O bond cleaves, and the chiral auxiliary is removed (as the phenethylamine derivative).
 - Filter through Celite.
 - Concentrate and recrystallize from EtOH/Et₂O.



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Figure 2: Diastereoselective synthesis via isoxazolidinone intermediate.

Part 3: Physicochemical & Pharmacological Profile

3.1 Data Summary

Property	Value / Description	Relevance
Formula		-Homologue of Leucine
Molecular Weight	145.20 g/mol	Fragment-based drug design
Stereochemistry	(2S)	Matches L-amino acid configuration
pKa (COOH)	~3.8 (Predicted)	Slightly higher than -AA due to distance
pKa ()	~10.2 (Predicted)	Basic amine
LogP	0.8 - 1.2	Good oral bioavailability potential
Solubility	High in , MeOH	Zwitterionic character

3.2 Pharmacological Mechanism (

Ligand) Like gabapentin and pregabalin, (2S)-2-(aminomethyl)-4-methylpentanoic acid functions as a ligand for the

and

auxiliary subunits of voltage-gated calcium channels.

- **Binding Mode:** The carboxylate coordinates with the binding pocket, while the ammonium group interacts with conserved glutamate/aspartate residues. The isobutyl group occupies the hydrophobic pocket (L-site).

- Therapeutic Potential: Modulation of calcium influx in presynaptic terminals, reducing the release of excitatory neurotransmitters (glutamate, substance P).[2] Potential applications in neuropathic pain and epilepsy.[2][3][4][5]

3.3 Peptidomimetic Utility In the context of "Foldamers," this molecule is a building block for -peptides.

- Helix Formation: Homooligomers of -amino acids typically adopt a 12-helix (hydrogen bond between residue and , forming a 12-membered ring).
- Mixed Peptides: When alternated with -amino acids (peptides), they form stable hairpins and can mimic protein-protein interaction domains while resisting degradation.

Part 4: References

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